molecular formula C23H19NO3S2 B284939 N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide

N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide

Cat. No. B284939
M. Wt: 421.5 g/mol
InChI Key: HSGUQPDMBOLILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide, also known as NSC 71974, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 71974 is not fully understood. However, studies have suggested that N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 71974 may inhibit the activity of certain enzymes that are involved in cancer cell growth and survival. Specifically, N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 71974 has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 71974 has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 71974 has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of cancer. Additionally, N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 71974 has been shown to induce autophagy (a process by which cells degrade and recycle their own components) in cancer cells, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 71974 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anti-tumor activity against various cancer cell lines. However, N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 71974 also has some limitations. It has low solubility in water, which may limit its use in certain experimental settings. Additionally, the exact mechanism of action of N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 71974 is not fully understood, which may limit its potential for clinical applications.

Future Directions

Several future directions for the study of N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 71974 can be identified. First, further studies are needed to elucidate the exact mechanism of action of N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 71974, which may help to identify potential targets for cancer therapeutics. Additionally, studies are needed to investigate the potential use of N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 71974 in combination with other anti-cancer agents, which may enhance its anti-tumor activity. Finally, studies are needed to investigate the potential use of N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 71974 in animal models of cancer, which may provide valuable insights into its potential for clinical applications.

Synthesis Methods

The synthesis of N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 71974 involves the reaction of 1-naphthol with 4-methylthiophenol in the presence of a catalyst, followed by the reaction with benzenesulfonyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 71974 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have reported that N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 71974 exhibits anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide 71974 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable trait for cancer therapeutics.

properties

Molecular Formula

C23H19NO3S2

Molecular Weight

421.5 g/mol

IUPAC Name

N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]benzenesulfonamide

InChI

InChI=1S/C23H19NO3S2/c1-16-11-13-17(14-12-16)28-22-15-21(19-9-5-6-10-20(19)23(22)25)24-29(26,27)18-7-3-2-4-8-18/h2-15,24-25H,1H3

InChI Key

HSGUQPDMBOLILV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)O

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)O

Origin of Product

United States

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